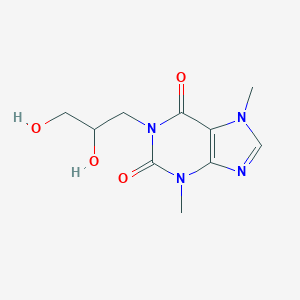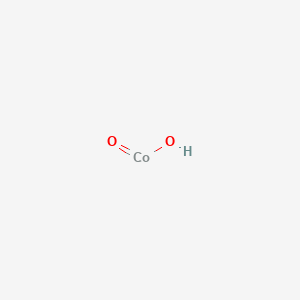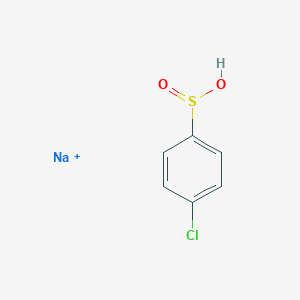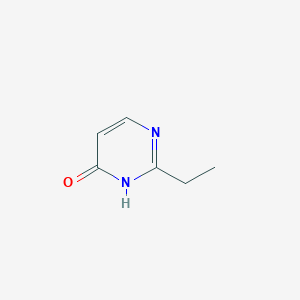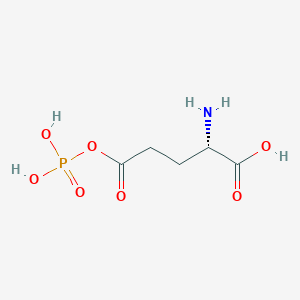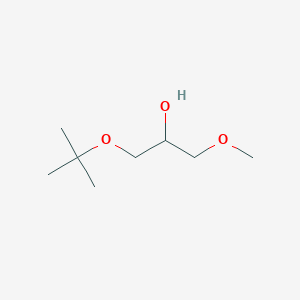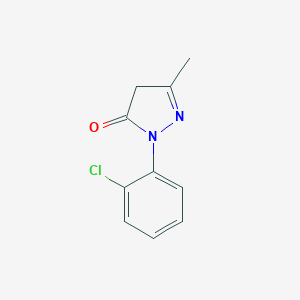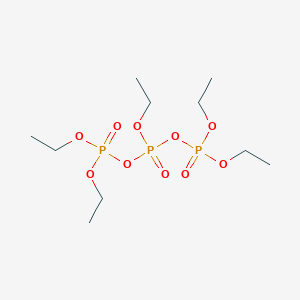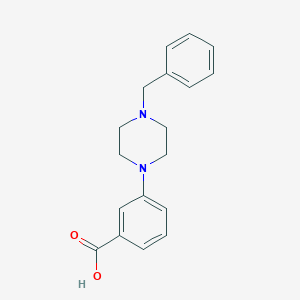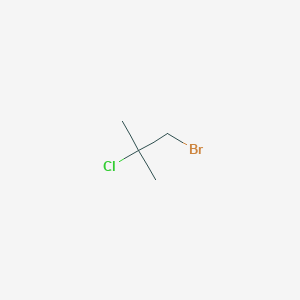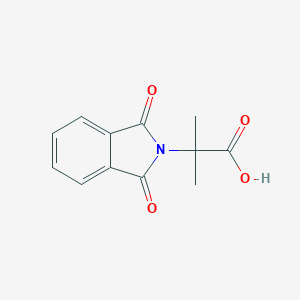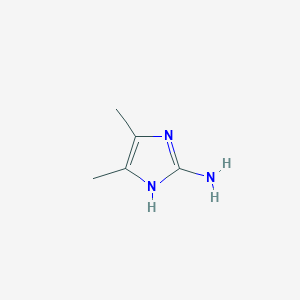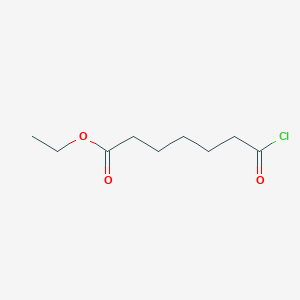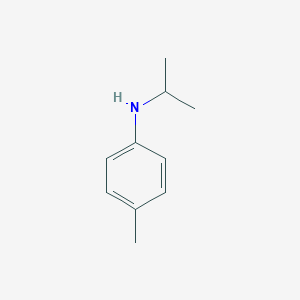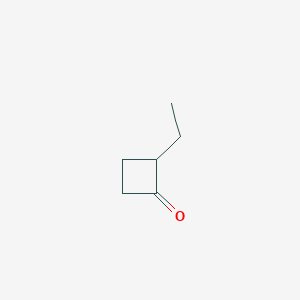
2-Ethylcyclobutanone
Descripción general
Descripción
2-Ethylcyclobutanone is a chemical compound with the molecular formula C6H10O . It has a molecular weight of 98.14 . The compound is a liquid at room temperature .
Synthesis Analysis
Cyclobutanones can be synthesized through various methods. For instance, hydroboration of 1-alkynyl-1-boronate esters and in situ transmetalation furnishes 1-alkenyl-1,1-borozinc heterobimetallic intermediates . Another method involves the chemoselective C-C bond cleavages of reactive bicyclo [1.1.1]pent-1-yl alcohols (BCP-OHs) to provide cyclobutanone derivatives .Molecular Structure Analysis
The InChI code for 2-Ethylcyclobutanone is 1S/C6H10O/c1-2-5-3-4-6(5)7/h5H,2-4H2,1H3 . The InChI key is FZZIOLFULBXCKD-UHFFFAOYSA-N .Chemical Reactions Analysis
Cyclobutanones, including 2-Ethylcyclobutanone, can undergo various chemical reactions. For example, they can participate in [2 + 2] photocycloadditions between two alkene moieties . They can also undergo oxidative ring expansion with ceric ammonium nitrate (CAN) under an oxygen atmosphere .Aplicaciones Científicas De Investigación
2-Dodecylcyclobutanone, a cyclobutanone similar to 2-Ethylcyclobutanone, has been studied for its potential as a marker for irradiated chicken meat and other lipid-containing foods. This compound can be isolated from irradiated food samples using GC-MS techniques (Boyd et al., 1991).
2-Alkylcyclobutanones, including compounds similar to 2-Ethylcyclobutanone, are routinely used as chemical markers for irradiated foods. Supercritical fluid extraction with carbon dioxide has been proposed as a rapid and effective method for isolating these markers from low-lipid content fish samples (Tewfik et al., 1999).
An accelerated solvent extraction method has been developed to detect gamma-ray-irradiated foodstuffs by analyzing 2-alkylcyclobutanones. This method is applicable for detecting irradiation in meat and fish samples (Obana et al., 2005).
Research has been conducted on the facile synthesis of 2-methylenecyclobutanones, which are structurally related to 2-Ethylcyclobutanone. These compounds could serve as useful building blocks in synthesis due to their potential for undergoing reactions like Baeyer–Villiger oxidation (Yu et al., 2014).
The detection of 2-alkylcyclobutanones in irradiated beef and chicken using supercritical fluid extraction methods has been explored. This research supports the utility of these compounds as markers for irradiated foods (Tewfik et al., 1998).
Studies on the genotoxicity of 2-alkylcyclobutanones, which are produced in irradiated fat-containing foods, have been conducted. This research is important for assessing the safety of irradiated foods (Delincée et al., 2002).
Safety And Hazards
Direcciones Futuras
Recent advances in the total synthesis of cyclobutane-containing natural products suggest that new strategies for the construction of cyclobutane rings have emerged during the last decade . This could potentially open up new avenues for the synthesis and application of 2-Ethylcyclobutanone in the future.
Propiedades
IUPAC Name |
2-ethylcyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-2-5-3-4-6(5)7/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZIOLFULBXCKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40336557 | |
| Record name | 2-Ethylcyclobutanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40336557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylcyclobutanone | |
CAS RN |
10374-14-8 | |
| Record name | 2-Ethylcyclobutanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40336557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



